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Compound of Interest

Compound Name: 1-Phenylnonan-1-one

Cat. No.: B041317 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 1-phenylnonan-1-one is not readily available

in public spectral databases. This guide presents the spectroscopic data for a closely related

structural analog, 1-phenyl-1-pentanone (Valerophenone), to provide representative spectral

characteristics. The experimental protocols described are generalized procedures for the

respective analytical techniques.

Introduction
1-Phenylnonan-1-one is an aromatic ketone. The characterization and confirmation of the

structure of such organic compounds heavily rely on a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). This document provides a summary of the

expected spectroscopic data for 1-phenylnonan-1-one based on its analog, 1-phenyl-1-

pentanone, and outlines the standard experimental methodologies for acquiring such data.

Spectroscopic Data of 1-Phenyl-1-pentanone
(Analog)
The following tables summarize the key spectroscopic data for 1-phenyl-1-pentanone.

¹H NMR Spectroscopy Data
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Table 1: ¹H NMR Spectral Data for 1-Phenyl-1-pentanone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.95 - 7.92 m 2H
Aromatic (ortho-

protons)

7.55 - 7.42 m 3H
Aromatic (meta- and

para-protons)

2.92 t 2H
-CH₂- (adjacent to

C=O)

1.68 sextet 2H -CH₂-

1.40 sextet 2H -CH₂-

0.94 t 3H -CH₃

Note: The chemical shifts for the aliphatic chain in 1-phenylnonan-1-one would extend with

additional methylene signals in the 1.2-1.7 ppm region.

¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Spectral Data for 1-Phenyl-1-pentanone
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Chemical Shift (δ) ppm Assignment

200.7 C=O (Ketone)

136.9 Aromatic (quaternary)

132.9 Aromatic CH

128.5 Aromatic CH

127.9 Aromatic CH

38.3 -CH₂- (adjacent to C=O)

26.9 -CH₂-

22.5 -CH₂-

13.9 -CH₃

Note: For 1-phenylnonan-1-one, additional signals for the longer alkyl chain would appear in

the aliphatic region (approx. 22-32 ppm).

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 1-Phenyl-1-pentanone

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1685 Strong C=O (Aryl ketone) stretch

~1595, ~1450 Medium-Strong Aromatic C=C stretch

Mass Spectrometry (MS) Data
Table 4: Major Mass Fragments for 1-Phenyl-1-pentanone (Electron Ionization)
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m/z Relative Intensity Assignment

162 Moderate [M]⁺ (Molecular Ion)

120 High [C₆H₅CO]⁺ (Benzoyl cation)

105 High [C₆H₅CO]⁺ - CH₃

77 High [C₆H₅]⁺ (Phenyl cation)

Note: For 1-phenylnonan-1-one, the molecular ion peak would be at a higher m/z. The

fragmentation pattern would likely still show prominent benzoyl and phenyl cations.

Experimental Protocols
NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated

solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as

tetramethylsilane (TMS), is often added for chemical shift calibration (δ = 0.00 ppm).

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is

tuned and the magnetic field is shimmed to achieve homogeneity.

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied and the

resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse

sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline corrected, and the chemical shifts are referenced.

Integration of the signals in ¹H NMR provides the relative ratio of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology:

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the

liquid is placed directly on the ATR crystal.

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR

crystal) is recorded to subtract the absorbance of the atmosphere (CO₂ and H₂O).

Sample Spectrum: The sample is placed in the instrument, and the infrared spectrum is

recorded. The instrument passes a beam of infrared radiation through the sample and

measures the amount of radiation absorbed at each frequency.

Data Analysis: The resulting spectrum shows absorption bands corresponding to the

vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via direct infusion or coupled with a chromatographic system like Gas Chromatography

(GC-MS) or Liquid Chromatography (LC-MS).

Ionization: The sample molecules are ionized. A common method for this type of compound

is Electron Ionization (EI), where high-energy electrons bombard the sample, leading to the

formation of a molecular ion and characteristic fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions at each m/z value.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-Phenylnonan-1-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041317#spectroscopic-data-of-1-phenylnonan-1-one-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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